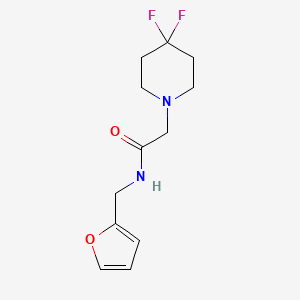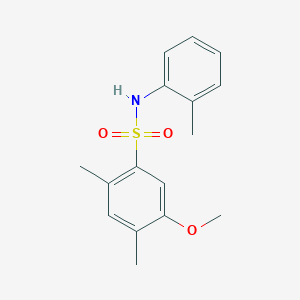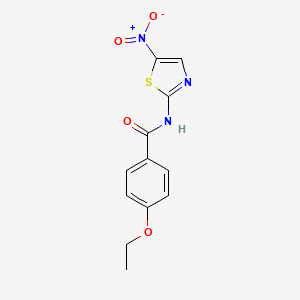![molecular formula C20H24FN3O3S B2821486 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-73-7](/img/structure/B2821486.png)
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the acetamide core. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the phenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and the sulfone could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
A synthetic compound closely related to the mentioned chemical structure, identified as N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), has been found to possess significant immunomodulatory effects. It has been shown to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound can augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, leading to a marked increase in tumor cell destruction. Additionally, it enhances macrophage inhibitory effects on tumor cell growth in vitro, with "activated" macrophages being detectable in peritoneal exudates of treated mice. This compound also appears to restore the alloreactivity of lymphocytes in immunodepressed mice bearing tumors, potentially by interfering with suppressor cells. Its immunoadjuvant effects were evident when administered with an inactivated leukemia vaccine, and it enhanced the effectiveness of cytotoxic chemotherapy in mice challenged with leukemia. These findings suggest potential applications in augmenting the immune response to growing tumors (Wang et al., 2004).
Radiolabeling for PET Imaging
Another application involves a compound within the same chemical family used for positron emission tomography (PET) imaging. The compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative with a fluorine atom in its structure, has been designed for labeling with fluorine-18, allowing in vivo imaging with PET. This compound and its tosyloxy derivative were synthesized and used in the synthesis of [18F]DPA-714, demonstrating the utility of such compounds in the development of selective radioligands for imaging purposes (Dollé et al., 2008).
Restoration of Cytolytic T-Lymphocyte Response
A study on N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) has shown its capability to restore the cytolytic T-lymphocyte response in various experimental models, suggesting its utility in immune system modulation. This compound enhanced the induction of a cytolytic T-lymphocyte response to leukemia in syngeneic hosts and augmented lytic activity against virus-infected targets in a Vaccinia virus model. It also recovered alloreactive cytolytic T-lymphocyte activity in animals compromised by immunosuppressive conditions, highlighting its potential in enhancing immune responses to weak antigens and in restoring alloreactivity (Wang et al., 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-18-8-6-17(7-9-18)16-20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQBOWNVVTPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2821411.png)

![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)
![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)


![(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine](/img/structure/B2821421.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
